molecular formula C21H35ClN2O3 B13749200 Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride CAS No. 100836-66-6

Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride

Cat. No.: B13749200
CAS No.: 100836-66-6
M. Wt: 399.0 g/mol
InChI Key: RSUMDGVFTFUUBA-UHFFFAOYSA-N
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Description

Its core structure includes:

  • N-methyl substituent: Enhances metabolic stability compared to unsubstituted carbamates.
  • N-(1-(3,5-xylyloxy)-2-propyl) group: Incorporates a 3,5-dimethylphenoxy (xylyloxy) moiety linked to a 2-propyl chain, likely improving lipophilicity and membrane permeability.
  • 2-(2-methylpiperidino)ethyl ester: The piperidine ring with a methyl group may influence receptor binding and pharmacokinetics.
  • Hydrochloride salt: Improves aqueous solubility for formulation.

Properties

CAS No.

100836-66-6

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

2-(2-methylpiperidin-1-ium-1-yl)ethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-16-12-17(2)14-20(13-16)26-15-19(4)22(5)21(24)25-11-10-23-9-7-6-8-18(23)3;/h12-14,18-19H,6-11,15H2,1-5H3;1H

InChI Key

RSUMDGVFTFUUBA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC[NH+]1CCOC(=O)N(C)C(C)COC2=CC(=CC(=C2)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenoxy group and the carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-ium-1-yl)ethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-Methylpiperidin-1-ium-1-yl)ethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-ium-1-yl)ethyln-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-methylcarbamate chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of carbamic acid esters with varying substituents. Below is a structural and functional comparison with analogs listed in toxicity databases :

Table 1: Structural and Hypothesized Functional Comparisons

Compound Name Key Substituents Hypothesized Properties
Target Compound : N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride - N-methyl
- 3,5-xylyloxy-2-propyl
- 2-methylpiperidinoethyl ester
Moderate lipophilicity; potential CNS activity due to piperidine; improved solubility via HCl salt
Analog 1 : N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride - N-ethyl
- 3,5-xylyloxy-2-propyl
- diethylaminoethyl ester
Higher lipophilicity (due to ethyl groups); possible prolonged half-life but increased toxicity risk
Analog 2 : N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride - N-ethyl
- 3,5-xylyloxy-2-propyl
- 2-methylpiperidinoethyl ester
Similar to target compound but with enhanced metabolic stability (ethyl group) and altered receptor affinity
Analog 3 : N-(O,O-dimethylphosphorothioyl)-N-methyl-, 1-naphthyl ester - Phosphorothioyl group
- 1-naphthyl ester
Likely acts as a cholinesterase inhibitor; higher toxicity due to phosphorothioyl moiety

Key Observations:

N-Alkyl Substituents :

  • Methyl vs. ethyl groups influence metabolic stability and lipophilicity. Ethyl derivatives (Analogs 1–2) may exhibit slower hepatic clearance but increased risk of off-target effects.
  • The target compound’s N-methyl group balances stability and safety .

Ester Modifications: 2-Methylpiperidinoethyl (target and Analog 2): The piperidine ring may enhance binding to nicotinic or muscarinic receptors. Diethylaminoethyl (Analog 1): A more flexible side chain could reduce receptor specificity but improve tissue penetration.

Aromatic and Heterocyclic Moieties :

  • The 3,5-xylyloxy group (common in target and Analogs 1–2) contributes to lipophilicity, while the phosphorothioyl group in Analog 3 introduces potent but toxic anticholinesterase activity .

Salt Form :

  • Hydrochloride salts (target, Analogs 1–2) enhance solubility compared to free bases or esters like Analog 3.

Research Findings and Data Gaps

  • The target compound may exhibit balanced pharmacokinetics due to its methyl and piperidine groups.
  • Analog 3’s phosphorothioyl group likely confers higher acute toxicity, aligning with known organophosphate behavior.
  • Further studies are needed to validate receptor binding, metabolic pathways, and toxicity profiles.

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